molecular formula C3H4F2O3 B12330607 2,2-Difluoro-2-methoxyacetic acid

2,2-Difluoro-2-methoxyacetic acid

Cat. No.: B12330607
M. Wt: 126.06 g/mol
InChI Key: KCGCXLSDRPQIHU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-methoxyacetic acid is a fluorinated organic compound with the molecular formula C3H3F2O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-methoxyacetic acid typically involves the reaction of difluoroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process can be represented by the following chemical equation:

[ \text{CF}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CF}_2\text{COOCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroacetic acid and methanol.

    Reduction: Reduction reactions can convert the compound into simpler fluorinated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Difluoroacetic acid, methanol.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-methoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-methoxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, leading to specific biochemical effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Difluoroacetic acid: Similar structure but lacks the methoxy group.

    Methoxyacetic acid: Contains a methoxy group but lacks fluorine atoms.

    Trifluoroacetic acid: Contains three fluorine atoms but lacks the methoxy group.

Uniqueness

2,2-Difluoro-2-methoxyacetic acid is unique due to the combination of both fluorine and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2-difluoro-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c1-8-3(4,5)2(6)7/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGCXLSDRPQIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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